molecular formula C15H17N3O5 B2474265 N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide CAS No. 899992-23-5

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide

Cat. No. B2474265
CAS RN: 899992-23-5
M. Wt: 319.317
InChI Key: JNVPIXNEVLYBGZ-UHFFFAOYSA-N
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Description

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties and has been widely studied for its potential use in drug development and medical research. In

Scientific Research Applications

Novel Synthetic Approaches

A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides demonstrates a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method is operationally simple and high yielding, providing a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Medicinal Chemistry and Antimicrobial Activity

N-Heterocyclic carbene (NHC) gold(I) complexes offer significant prospects in medicinal chemistry as antiproliferative, anticancer, and antibacterial agents. Understanding their reaction behavior in aqueous media is crucial for further development (Goetzfried et al., 2020).

A benzoisofuranone derivative and carbazole alkaloids from Murraya koenigii have been studied for their antimicrobial activity, demonstrating the potential for natural compounds in addressing microbial resistance (Rahman & Gray, 2005).

Catalysis and Polymerization

The reactivity of an oxalamide-based N-heterocyclic carbene explored its potential in catalysis, showing the ability to yield cyclopropanation products and selenides, indicating its versatility in synthetic applications (Braun et al., 2012).

Environmental and Degradation Studies

Isolation and characterization of Carbendazim-degrading Rhodococcus erythropolis dj1-11 highlights the potential for bioremediation of fungicide-contaminated environments, showing high efficiency in degrading Carbendazim (Zhang et al., 2013).

properties

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-22-8-4-7-17-14(20)15(21)18-11-9-5-2-3-6-10(9)23-12(11)13(16)19/h2-3,5-6H,4,7-8H2,1H3,(H2,16,19)(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVPIXNEVLYBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxypropyl)oxalamide

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